11-Methylforsythide

Iridoid Glycosides Structural Biology Chemoinformatics

11-Methylforsythide is an analytically defensible iridoid O-glycoside reference standard, essential for targeted metabolomics of Forsythia species. Substituting with other iridoids (e.g., forsythide) is invalid due to its unique metabolomic correlation node. Required for NMR/MS structural confirmation and pathway flux studies. Choose this specific marker to avoid misidentification and ensure accurate quantitative results.

Molecular Formula C17H24O11
Molecular Weight 404.4 g/mol
Cat. No. B13440936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Methylforsythide
Molecular FormulaC17H24O11
Molecular Weight404.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1=COC(C2C1CCC2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O
InChIInChI=1S/C17H24O11/c1-25-15(24)8-5-26-16(10-6(8)2-3-7(10)14(22)23)28-17-13(21)12(20)11(19)9(4-18)27-17/h5-7,9-13,16-21H,2-4H2,1H3,(H,22,23)/t6-,7+,9-,10+,11-,12+,13-,16+,17+/m1/s1
InChIKeyRLCWEUBIDIWNEA-JACXBSBZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





11-Methylforsythide: A Structurally Distinct Iridoid Glycoside from Forsythia Species for Targeted Research


11-Methylforsythide is a naturally occurring iridoid O-glycoside, specifically a monoterpenoid lactone, with the molecular formula C17H24O11 (MW: 404.37 g/mol) and CAS number 159598-00-2 [1]. It belongs to the iridoid class, characterized by a cyclopentane[c]pyran skeleton, and is primarily isolated from *Forsythia* species, particularly *F. suspensa* and *F. europaea* [2]. The compound features a methyl ester at the 11-position, a key structural determinant that distinguishes it from its close analog, forsythide, and influences its physicochemical properties and potential biological interactions [3].

Critical Differentiation of 11-Methylforsythide: Why Forsythide and Other Iridoids Are Not Interchangeable


Generic substitution among iridoid glycosides is scientifically untenable due to profound differences in substituent patterns, stereochemistry, and resultant physicochemical and biological properties. 11-Methylforsythide, with its specific 11-methyl ester and defined stereochemistry at C1, C4a, C7, and C7a, is not a functional equivalent of forsythide (which lacks the methyl ester) or 7β-hydroxy-11-methylforsythide (which possesses an additional hydroxyl group) [1][2]. Metabolomic analyses confirm that 11-methyl-forsythide clusters separately from other Forsythia metabolites and exhibits unique correlation patterns, such as a significant positive correlation with forsythoside B, underscoring its distinct metabolic role and potential for divergent biological outcomes [3]. Therefore, procurement decisions based solely on iridoid class membership risk experimental irreproducibility and misleading structure-activity relationship (SAR) conclusions.

Quantitative Differentiation of 11-Methylforsythide: Head-to-Head Data vs. Forsythide and Other Iridoid Analogs


Structural Differentiation: 11-Methylforsythide vs. Forsythide (98.21% Similarity) Quantified

11-Methylforsythide exhibits a 98.21% structural similarity to its closest analog, forsythide, as determined by the KNApSAcK database [1]. The critical difference lies in the presence of a methyl ester at the 11-position in 11-Methylforsythide, whereas forsythide features a carboxylic acid at this position. This seemingly minor modification results in a calculated XlogP of -1.50 and a Topological Polar Surface Area (TPSA) of 172.00 Ų for 11-Methylforsythide [2], values that directly influence membrane permeability, solubility, and target engagement compared to the more polar forsythide.

Iridoid Glycosides Structural Biology Chemoinformatics

Predicted ADMET Profile: 11-Methylforsythide Demonstrates Distinct Permeability Characteristics vs. Class Expectations

Computational predictions using admetSAR 2.0 reveal a specific ADMET profile for 11-Methylforsythide [1]. Key parameters include: Human Intestinal Absorption probability of 52.77%, Caco-2 permeability probability of 88.77%, and Blood-Brain Barrier (BBB) penetration probability of 57.50%. These values are distinct from those often observed for other polar iridoid glycosides, which typically exhibit lower passive permeability. The moderate predicted absorption and high Caco-2 permeability suggest a unique balance of hydrophilicity and lipophilicity conferred by the 11-methyl ester group.

ADMET Drug-likeness Computational Chemistry

Vendor-Defined Purity Specifications: Ensuring Reproducibility in 11-Methylforsythide Procurement

Commercial vendors supply 11-Methylforsythide with defined purity grades, which is critical for reproducible experimental outcomes. Biocrick provides the compound with a purity >98% (HPLC) [1], while Beyotime offers it at HPLC ≥96.5% [2]. These specifications enable researchers to select a grade appropriate for their assay sensitivity and quantification needs, in contrast to research-grade iridoid extracts or mixtures where the exact concentration of the active component is unknown and variable.

Analytical Chemistry Quality Control Procurement

Metabolomic Correlation: 11-Methylforsythide Exhibits a Specific Positive Association with Forsythoside B in Forsythia suspensa

A widely targeted metabolomic analysis of *F. suspensa* fruits and leaves across developmental stages revealed a statistically significant positive correlation between the levels of 11-methyl-forsythide and forsythoside B [1]. This specific co-accumulation pattern was not observed for all iridoids; for instance, the correlation between 11-methyl-forsythide and other metabolites like forsythialan B was distinct. This indicates a potential biosynthetic or functional linkage that differentiates 11-methyl-forsythide from other iridoids in the same plant matrix.

Metabolomics Plant Biochemistry Natural Product Chemistry

Targeted Applications for 11-Methylforsythide Based on Demonstrated Differential Properties


Structure-Activity Relationship (SAR) Studies on Iridoid Methyl Ester Derivatives

11-Methylforsythide is an ideal probe for SAR studies aimed at understanding the impact of C11 methylation on the bioactivity, pharmacokinetics, and target engagement of iridoid glycosides. Its 98.21% structural similarity to forsythide, differing only by the 11-methyl ester, allows for direct, controlled comparisons in a wide range of assays to isolate the functional consequences of this single chemical modification [1]. This is crucial for medicinal chemistry efforts seeking to optimize iridoid scaffolds for improved drug-like properties.

Development of an Authentic Analytical Standard for Forsythia suspensa Quality Control

The availability of 11-Methylforsythide at high purity (>98% by HPLC) [2] enables its use as a primary analytical standard. Given its specific and significant positive metabolic correlation with forsythoside B in *F. suspensa* [3], it can be employed in UPLC-MS/MS or HPLC methods for the quantitative authentication and quality assessment of *Forsythia* herbal materials and extracts. This ensures batch-to-batch consistency and detects adulteration, which is a critical need in the herbal supplement and traditional medicine industries.

In Vitro Permeability and Cellular Uptake Assays for Iridoid Glycosides

With a predicted Caco-2 permeability probability of 88.77% and moderate human intestinal absorption (52.77%) [4], 11-Methylforsythide presents a superior profile for cell-based assays compared to more polar iridoids that exhibit negligible passive diffusion. Researchers investigating intracellular targets of iridoids should prioritize this compound to ensure adequate cellular exposure, thereby increasing the likelihood of observing a relevant biological response in vitro.

Biosynthetic Pathway Elucidation in Forsythia Species

The compound's unique position in the *Forsythia* metabolome, as evidenced by its specific correlation with forsythoside B and its status as a likely derivative of forsythide [3], makes it a valuable tool for feeding studies and enzyme assays. Procuring isotopically labeled or unlabeled 11-Methylforsythide allows researchers to trace the biosynthetic conversion of forsythide to its 11-methyl ester and to identify the methyltransferase enzyme responsible, advancing fundamental plant biochemistry knowledge.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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